molecular formula C23H21F6N3O2 B606359 BRD9185 CAS No. 2057420-29-6

BRD9185

Cat. No. B606359
CAS RN: 2057420-29-6
M. Wt: 485.4304
InChI Key: FYPZBZFXJUJJRA-AQNXPRMDSA-N
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Description

BRD9185 is a dihydroorotic acid dehydrogenase (DHODH) inhibitor . It has an EC50 value of 16 nM measured in vitro . It is chemically an azetidine-2-carbonitrile compound .


Synthesis Analysis

The key step in the synthesis of BRD9185 was the construction of the azetidine-2-carbonitrile core by a 4-exo-tet cyclization of the anion derived from D . The stereochemistry of the cyclization depended on the base .


Molecular Structure Analysis

BRD9185 has a molecular weight of 485.42 and its formula is C23H21F6N3O2 .


Chemical Reactions Analysis

The synthesis of BRD9185 involved several chemical reactions including cyclization, and the use of various reagents and conditions .


Physical And Chemical Properties Analysis

BRD9185 is a solid substance . .

Scientific Research Applications

1. Cancer Research and Biospecimen Quality

BRD9185 is indirectly relevant in the context of cancer research, particularly in the standardization of biospecimen collection and processing practices. The Biospecimen Research Database (BRD) developed by the National Cancer Institute aims to minimize preanalytical variability and improve biospecimen quality, crucial for accurate cancer research outcomes (Engel, Greytak, Guan, & Moore, 2016).

2. PROTAC Development in Cancer Therapy

In cancer therapy, BRD9185 is explored in the development of Proteolysis Targeting Chimeras (PROTACs). These PROTACs, like VZ185, show potential in selectively degrading BRD9, a protein implicated in various cancers. This research provides insights for developing new therapies against cancers like synovial sarcoma (Zoppi et al., 2018; Hohmann et al., 2016).

3. Targeting BRD9 in Synovial Sarcoma

The targeted degradation of BRD9, a component of the BAF chromatin remodeling complex, has been identified as a potential therapeutic strategy in synovial sarcoma. Small molecule degraders of BRD9 show efficacy in reversing oncogenic gene expression and inhibiting tumor progression in this context (Brien et al., 2018).

4. Chromatin Remodeling and Cancer Dependency

BRD9185's relevance extends to its role in chromatin remodeling. BRD9, a bromodomain-containing protein, is a crucial element in understanding cancer dependency mechanisms. Its inhibition or degradation could offer novel approaches to cancer treatment (Wang et al., 2019; Fujisawa & Filippakopoulos, 2017).

5. Epigenetics and Drug Discovery

In epigenetics, the study of BRD9 has led to the discovery of small-molecule inhibitors that have significant implications for therapeutic development in diseases where bromodomain proteins like BRD9 are implicated. These studies enhance our understanding of histone recognition and provide a foundation for targeted drug discovery (Theodoulou et al., 2016; Filippakopoulos et al., 2012).

properties

CAS RN

2057420-29-6

Product Name

BRD9185

Molecular Formula

C23H21F6N3O2

Molecular Weight

485.4304

IUPAC Name

(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChI Key

FYPZBZFXJUJJRA-AQNXPRMDSA-N

SMILES

O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD9185;  BRD-9185;  BRD 9185.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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